5-bromo-3-ethyl-1H-indazole
Overview
Description
5-bromo-3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Bromo-3-ethyl-1H-indazole, like many indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of this compound are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
The interaction of this compound with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the activity of these kinases, thereby affecting the signaling pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. Given its interaction with kinases, it is likely that this compound affects pathways related to cell growth and proliferation . The inhibition of these kinases can disrupt these pathways, potentially leading to the suppression of disease progression in conditions such as cancer .
Pharmacokinetics
Like many indazole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and the pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can lead to the suppression of cell growth and proliferation, potentially resulting in the inhibition of disease progression in conditions such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can also be influenced by the specific biological environment it is in, such as the type of cells or tissues it is interacting with .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-ethyl-1H-indazole, like other indazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are often due to the aromatic nature of the indazole nucleus, which allows it to bind with high affinity to multiple receptors .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. For example, some indazole derivatives have been developed as inhibitors of CHK1 and CHK2 kinases .
Properties
IUPAC Name |
5-bromo-3-ethyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBCMBSTWUHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670296 | |
Record name | 5-Bromo-3-ethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864774-67-4 | |
Record name | 5-Bromo-3-ethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864774-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-ethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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